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Introduction
N-Acetylpsychosine (N-AcP), also widely known as C2-ceramide or N-acetyl-D-sphingosine,

is a synthetic, cell-permeable analog of ceramide. As a key player in the sphingolipid signaling

pathway, ceramide is a critical second messenger involved in a multitude of cellular processes,

including the induction of apoptosis, cell cycle arrest, and differentiation.[1][2][3] The N-

acetylated form, N-AcP, is frequently utilized in research to mimic the effects of endogenous

ceramide and investigate its therapeutic potential, particularly in oncology and neurobiology.[1]

[4]

These application notes provide a comprehensive overview of the proposed in vivo delivery

methods for N-Acetylpsychosine, detailed experimental protocols, and a summary of its

biological effects and associated signaling pathways. Due to the limited availability of

published, detailed in vivo delivery protocols specifically for N-AcP, the following protocols are

based on established methods for the systemic administration of other short-chain ceramides

and lipophilic molecules in murine models.

Biological Activity and Mechanism of Action
N-Acetylpsychosine primarily functions as a pro-apoptotic agent. Its mechanism of action

revolves around the activation of the intrinsic apoptotic pathway. Upon entering the cell, N-AcP

can directly influence mitochondrial membrane permeability, leading to the release of
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cytochrome c. This event triggers the activation of a cascade of caspases, ultimately leading to

programmed cell death. N-AcP has been shown to induce apoptosis in a variety of cancer cell

lines and has also been implicated in neuronal cell death, making it a molecule of interest for

both cancer therapeutics and neurodegenerative disease research.

Signaling Pathway
The primary signaling cascade initiated by N-Acetylpsychosine is the mitochondrial-mediated

apoptotic pathway. A simplified representation of this pathway is illustrated below.
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N-AcP-induced apoptotic signaling pathway.
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In Vivo Delivery of N-Acetylpsychosine: Application
Notes
The primary challenge in the in vivo application of N-AcP is its lipophilic nature and poor

solubility in aqueous solutions. Therefore, a suitable vehicle is required to ensure its

bioavailability and systemic distribution. Two primary methods are proposed here: a solvent-

based formulation for direct injection and a liposomal formulation.

Formulation Strategy 1: Solvent-Based Vehicle
This approach utilizes a co-solvent system to dissolve N-AcP for parenteral administration,

most commonly via intraperitoneal (IP) injection. Dimethyl sulfoxide (DMSO) is an effective

solvent for N-AcP but must be used at low concentrations in vivo to avoid toxicity. Polyethylene

glycol (PEG) can be used as a co-solvent to improve solubility and reduce the required

concentration of DMSO.

Vehicle Composition:

Component Purpose
Recommended
Concentration Range

DMSO Primary Solvent 5-10% (v/v)

PEG 300/400 Co-solvent/Viscosity agent 10-40% (v/v)

Sterile Saline (0.9% NaCl) Diluent q.s. to 100%

Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%

for IP injections in mice to minimize potential side effects. The optimal ratio of solvents will

depend on the desired final concentration of N-AcP and should be determined empirically.

Formulation Strategy 2: Liposomal Encapsulation
Liposomal delivery systems can enhance the solubility and bioavailability of hydrophobic drugs

like N-AcP. This method involves encapsulating N-AcP within lipid vesicles, which can then be

administered intravenously (IV).

Liposome Composition (Example):
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Component Molar Ratio Purpose

DSPC 55 Main structural lipid

Cholesterol 40 Stabilizes the lipid bilayer

DSPE-PEG2000 5
Provides "stealth" properties to

prolong circulation time

N-Acetylpsychosine 5-10
Active pharmaceutical

ingredient

Experimental Protocols
Protocol 1: Preparation and Administration of Solvent-
Based N-Acetylpsychosine Formulation
Materials:

N-Acetylpsychosine (powder)

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Polyethylene glycol 300 or 400 (PEG 300/400), sterile

Sterile 0.9% saline solution

Sterile, pyrogen-free vials

Vortex mixer

Syringes and needles (e.g., 27-30 gauge for IP injection in mice)

Procedure:

Preparation of N-AcP Stock Solution:

In a sterile vial, dissolve the required amount of N-AcP powder in DMSO to create a

concentrated stock solution (e.g., 50-100 mg/mL).
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Vortex thoroughly until the powder is completely dissolved.

Preparation of the Final Formulation:

In a separate sterile vial, add the required volume of PEG 300/400.

Slowly add the N-AcP stock solution to the PEG while vortexing.

Gradually add the sterile saline to the DMSO/PEG/N-AcP mixture while continuously

vortexing to achieve the desired final concentrations of N-AcP and solvents.

Example Final Formulation: For a 10 mg/mL N-AcP solution with 10% DMSO and 40%

PEG:

Start with a 100 mg/mL N-AcP stock in DMSO.

Combine 100 µL of the N-AcP stock with 400 µL of PEG 400.

Add 500 µL of sterile saline to bring the total volume to 1 mL.

Administration (Intraperitoneal Injection in Mice):

The typical injection volume for IP administration in mice is 5-10 mL/kg of body weight.

Calculate the required dose and injection volume based on the animal's weight and the

final concentration of the N-AcP formulation.

Dosage Consideration: A starting dose in the range of 5-25 mg/kg can be considered, with

subsequent dose-escalation studies to determine the maximum tolerated dose (MTD) and

optimal therapeutic dose.

Administer the formulation via intraperitoneal injection using an appropriate needle size

(e.g., 27G).

Protocol 2: Conceptual Workflow for Liposomal N-
Acetylpsychosine Preparation
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This protocol outlines the general steps for preparing liposomal N-AcP, a more advanced

technique that typically requires specialized equipment.

Materials:

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene

glycol)-2000])

N-Acetylpsychosine

Chloroform and Methanol

Rotary evaporator

Extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Sterile phosphate-buffered saline (PBS)

Procedure:

Lipid Film Hydration:

Dissolve the lipids (DSPC, cholesterol, DSPE-PEG2000) and N-AcP in a

chloroform/methanol mixture in a round-bottom flask.

Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask

wall.

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

Hydrate the lipid film with sterile PBS by vortexing, resulting in the formation of

multilamellar vesicles (MLVs).

Liposome Extrusion:
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Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation

efficiency.

Extrude the suspension through polycarbonate membranes of a defined pore size (e.g.,

100 nm) using an extrusion device to produce unilamellar vesicles of a uniform size.

Purification and Characterization:

Remove any unencapsulated N-AcP by methods such as dialysis or size exclusion

chromatography.

Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

In Vivo Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the

efficacy of N-Acetylpsychosine.
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General workflow for an in vivo N-AcP study.
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Quantitative Data Summary
Due to the limited number of comprehensive in vivo studies with N-Acetylpsychosine, a

detailed table of quantitative data from multiple studies is not feasible. However, based on in

vitro data and protocols for similar compounds, the following table provides suggested starting

parameters for in vivo studies in mice.

Parameter
Suggested
Range/Value

Route of
Administration

Notes

Dosage 5 - 50 mg/kg IP

A dose-escalation

study is highly

recommended to

determine the optimal

and maximum

tolerated dose.

Injection Volume 5 - 10 mL/kg IP

Standard volume for

intraperitoneal

injections in mice.

Vehicle (Solvent-

based)

5-10% DMSO, 10-

40% PEG, q.s. Saline
IP

The final

concentration of

DMSO should be

minimized.

Frequency of

Administration

Daily to every other

day
IP / IV

Dependent on the

pharmacokinetic

properties of the

formulation and the

experimental design.

In Vitro IC50 10 - 50 µM N/A

Varies depending on

the cell line; can be

used to estimate a

starting dose for in

vivo studies.
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Conclusion
N-Acetylpsychosine (C2-ceramide) is a valuable research tool for investigating the roles of

ceramide in cellular signaling, particularly in apoptosis. While its in vivo application is hampered

by its poor solubility, the formulation and administration protocols outlined in these application

notes provide a practical starting point for researchers. The proposed solvent-based and

liposomal delivery methods, adapted from established techniques for similar molecules, offer

viable strategies for systemic administration in preclinical models. Further research is

warranted to establish optimized in vivo delivery systems and to fully elucidate the therapeutic

potential of N-Acetylpsychosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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